

Commercial Suppliers and Technical Guide for 4-Boc-aminomethylbenzamidinium

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Compound of Interest

Compound Name: 4-Boc-aminomethylbenzamidinium

Cat. No.: B062996

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For researchers, scientists, and drug development professionals, **4-Boc-aminomethylbenzamidinium** is a valuable reagent, primarily utilized as a serine protease inhibitor and a building block in the synthesis of more complex molecules. Its benzamidinium moiety provides the affinity for the active site of serine proteases, while the Boc-protected aminomethyl group offers a versatile handle for further chemical modification or for immobilization onto a solid support.

Commercial Availability

A number of chemical suppliers offer **4-Boc-aminomethylbenzamidinium**, ensuring its accessibility for research and development purposes. The table below summarizes the key information from various suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Information
Tyger Scientific Inc.	162696-15-3	C ₁₃ H ₁₉ N ₃ O ₂	249.31	In-stock status mentioned.
Santa Cruz Biotechnology	162696-15-3	C ₁₃ H ₁₉ N ₃ O ₂	249.31	Product number sc-267277.
AK Scientific, Inc.	162696-15-3	C ₁₃ H ₁₉ N ₃ O ₂	249.31	-
American Custom Chemicals Corporation	162696-15-3	C ₁₃ H ₁₉ N ₃ O ₂	249.31	Purity of 95.00% is specified.
Crysdot	162696-15-3	C ₁₃ H ₁₉ N ₃ O ₂	249.31	Purity of 97% is specified.
Alichem	162696-15-3	C ₁₃ H ₁₉ N ₃ O ₂	249.31	-

Physicochemical Properties

Property	Value
IUPAC Name	tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate
Synonyms	4-(Boc-aminomethyl)benzamidine
Appearance	White to off-white solid
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Boc-aminomethylbenzamidine** is associated with the following hazards:

- GHS Pictogram: GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

While specific, published experimental protocols for **4-Boc-aminomethylbenzamidinium** are not readily available, its structural features suggest its utility in two primary applications: as a soluble serine protease inhibitor and as a ligand for affinity chromatography after deprotection and immobilization.

Protocol 1: Use as a Soluble Serine Protease Inhibitor in Cell Lysate Preparation

This protocol outlines the general use of a benzamidinium-based inhibitor during protein extraction to prevent degradation by serine proteases.

Materials:

- Cell pellet
- Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

- **4-Boc-aminomethylbenzamidinium**
- Protease inhibitor cocktail (optional, for broader coverage)
- Centrifuge
- Ice

Procedure:

- Preparation of Inhibitor Stock Solution: Prepare a 100 mM stock solution of **4-Boc-aminomethylbenzamidinium** in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C.
- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.
- Addition of Inhibitor: Immediately before cell lysis, add the **4-Boc-aminomethylbenzamidinium** stock solution to the cell suspension to a final concentration of 1-5 mM. If using a broader protease inhibitor cocktail, it can be added concurrently.^[1]
- Homogenization: Lyse the cells using an appropriate method (e.g., sonication, French press, or detergent lysis). Keep the sample on ice throughout the process to minimize protease activity.^[2]
- Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.^{[2][3]}
- Downstream Processing: Carefully collect the supernatant containing the soluble proteins for further purification steps.

Protocol 2: Preparation of an Affinity Chromatography Resin for Serine Protease Purification

This protocol describes a conceptual workflow for the preparation and use of an affinity chromatography resin using **4-Boc-aminomethylbenzamidinium** as the ligand. This involves the deprotection of the Boc group to expose the primary amine for coupling to an activated chromatography matrix.

Part A: Boc-Deprotection

Materials:

- **4-Boc-aminomethylbenzamidinium**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve **4-Boc-aminomethylbenzamidinium** in DCM in a round-bottom flask.^[4]
- **Acid Treatment:** Add an equal volume of TFA to the solution. Stir the reaction mixture at room temperature for 1-2 hours.^{[4][5]}
- **Solvent Removal:** Remove the DCM and TFA under reduced pressure using a rotary evaporator.
- **Product Isolation:** The resulting product, 4-aminomethylbenzamidinium, can be used directly for coupling or further purified.

Part B: Coupling to Activated Resin and Affinity Chromatography

Materials:

- Deprotected 4-aminomethylbenzamidinium
- NHS-activated Sepharose or similar activated chromatography resin
- Coupling Buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3)

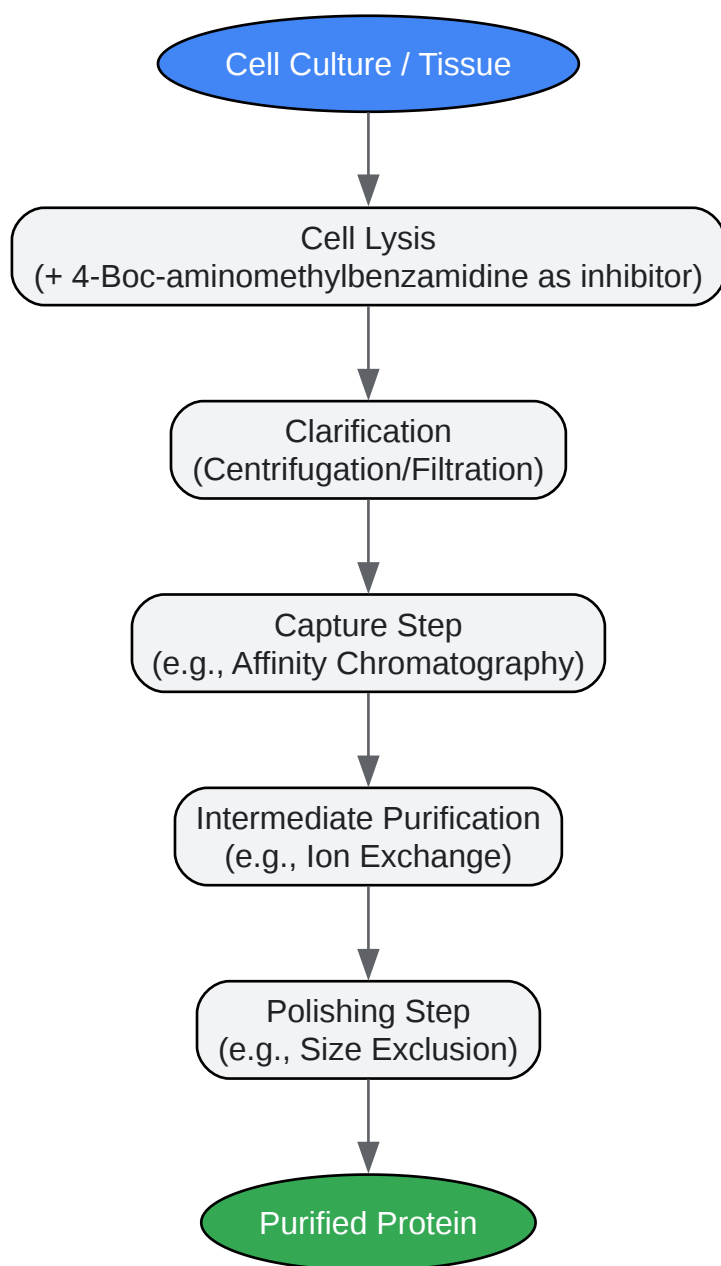
- Blocking Buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)
- Wash Buffer (alternating high and low pH, e.g., pH 4.0 and pH 8.0)
- Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)[6]
- Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or a competitive inhibitor like benzamidine)[7]
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)
- Chromatography column

Procedure:

- Resin Preparation: Wash the NHS-activated resin with ice-cold 1 mM HCl.
- Ligand Coupling: Dissolve the deprotected 4-aminomethylbenzamidine in Coupling Buffer and immediately mix with the resin slurry. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- Blocking: Transfer the resin to the Blocking Buffer and incubate for 1-2 hours to block any remaining active groups.
- Washing: Wash the resin with several cycles of alternating low and high pH Wash Buffers, followed by a final wash with the Binding Buffer.
- Column Packing: Pack the prepared affinity resin into a chromatography column.
- Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
- Sample Application: Apply the clarified cell lysate containing the target serine protease to the column at a controlled flow rate.
- Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

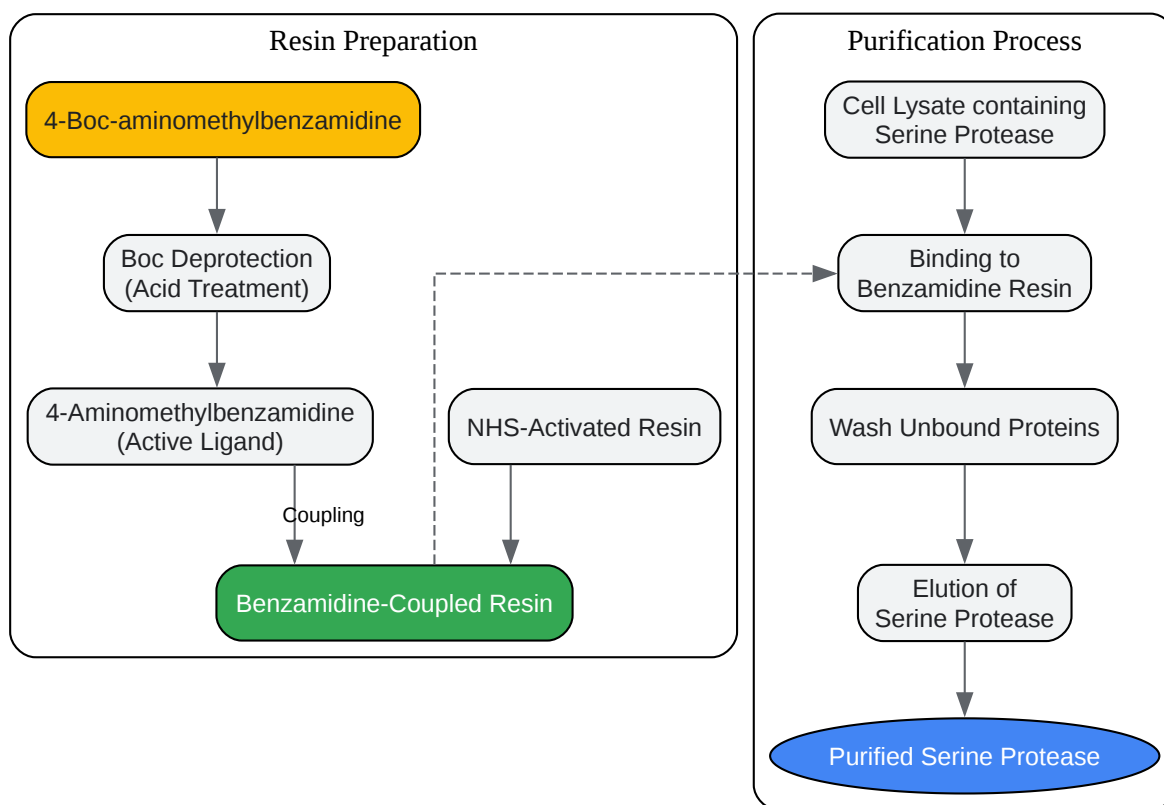
- Elution: Elute the bound serine protease using the Elution Buffer. Collect fractions and immediately neutralize with the Neutralization Buffer if using a low pH elution.[7]
- Analysis: Analyze the collected fractions for protein content and purity using methods like SDS-PAGE and enzyme activity assays.

Visualizations



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General workflow for protein purification from a cell lysate.



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Logic for preparing and using a 4-aminomethylbenzamidinium affinity resin.

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